molecular formula C9H12N2O B13588189 3-(Azetidin-3-yloxy)-2-methylpyridine

3-(Azetidin-3-yloxy)-2-methylpyridine

Cat. No.: B13588189
M. Wt: 164.20 g/mol
InChI Key: JJZXYOJGUQXNAS-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-2-methylpyridine (CAS: 1400762-70-0) is a pyridine derivative featuring an azetidine ring linked via an ether group at the 3-position of the pyridine core, with a methyl substituent at the 2-position. Its molecular formula is C₉H₁₂N₂O, and it has a molecular weight of 164.21 g/mol . The 2-methyl group on the pyridine ring may influence electronic and steric properties, affecting solubility and reactivity .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-2-methylpyridine

InChI

InChI=1S/C9H12N2O/c1-7-9(3-2-4-11-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

JJZXYOJGUQXNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under certain conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: Both the azetidine and pyridine rings can participate in substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-2-methylpyridine involves its interaction with molecular targets through its azetidine and pyridine rings. These interactions can affect various biological pathways, depending on the specific application. For example, azetidine derivatives have been shown to interact with tubulin, affecting cell division processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(Azetidin-3-yloxy)-2-methylpyridine with structurally or functionally related pyridine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Biological Activity Reference
This compound C₉H₁₂N₂O 3-azetidinyloxy, 2-methyl Potential enzyme modulation; moderate polarity due to azetidine ether
5-(Azetidin-3-yloxy)-2-methylpyridine C₉H₁₂N₂O 5-azetidinyloxy, 2-methyl Positional isomer; altered electronic distribution compared to 3-substituted analog
3-(Chloromethyl)-2-methylpyridine•HCl C₇H₈ClN•HCl 3-chloromethyl, 2-methyl Higher polarity and reactivity due to Cl; used in synthetic intermediates
2-(3-Azetidinyl)pyrimidine C₇H₉N₃ Pyrimidine core, 2-azetidinyl Smaller heteroaromatic core; potential for distinct binding interactions
3-Hydroxy-6-methylpyridine C₆H₇NO 3-hydroxy, 6-methyl Polar hydroxyl group; associated with bitter/sensory notes in non-pharmaceutical contexts
3-Acetyl-2-chloropyridine C₇H₆ClNO 3-acetyl, 2-chloro Electron-withdrawing groups (Cl, acetyl); impacts electronic density and reactivity

Key Findings from Research

Substituent Position and Activity: The position of the azetidinyloxy group significantly affects activity. In MAO-B inhibition studies, 2-methylpyridine derivatives (e.g., compounds 4g, 4h, 4i) showed reduced activity compared to fluorobenzyl-substituted analogs due to higher polarity, which may limit membrane permeability .

Ring Size and Heteroatom Effects: Azetidine (4-membered ring) in the target compound provides rigidity, whereas piperidine (6-membered, as in 3-(Piperidin-3-yl)pyridine) offers greater flexibility, which could influence receptor binding kinetics .

Polarity and Solubility :

  • The azetidinyloxy group in the target compound introduces moderate polarity, balancing lipophilicity and solubility. In contrast, 3-Hydroxy-6-methylpyridine has higher polarity due to the hydroxyl group, which may reduce blood-brain barrier penetration in pharmacological contexts .
  • Chlorine or acetyl substituents (e.g., 3-Acetyl-2-chloropyridine ) increase electron-withdrawing effects, altering reactivity in substitution or coupling reactions .

Biological Activity: Fluorobenzyl-substituted pyridines (e.g., compounds 4d and 4f in ) demonstrated superior MAO-B inhibition compared to 2-methylpyridine derivatives, highlighting the importance of substituent hydrophobicity for enzyme interaction .

Table 2: Comparative Physicochemical Properties

Property This compound 3-(Chloromethyl)-2-methylpyridine•HCl 2-(3-Azetidinyl)pyrimidine
Molecular Weight (g/mol) 164.21 141.60 (free base) + 36.46 (HCl) 135.17
Polarity Moderate (ether linkage) High (Cl, HCl salt) Moderate (azetidine)
Potential Applications Enzyme modulation, drug discovery Synthetic intermediate Heterocyclic scaffold
Key Limitation Limited MAO-B inhibition data High reactivity may limit stability Smaller aromatic core
Reference

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Azetidin-3-yloxy)-2-methylpyridine, and how can reaction conditions be optimized?

  • Synthesis Pathways :

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key step involves reacting azetidine derivatives with halogenated pyridines. For example, substituting a bromine atom on the pyridine ring with an azetidin-3-yloxy group under basic conditions (e.g., triethylamine) .
  • Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalysts (e.g., Pd for cross-coupling) to improve yields. Microwave-assisted synthesis may reduce reaction times .
    • Critical Parameters :
  • Purity of intermediates (monitored via HPLC) and stereochemical control (using chiral catalysts) are crucial for reproducibility .

Q. How do structural modifications at the azetidine or pyridine rings affect the compound's reactivity and biological activity?

  • Key Structural Influences :

  • Pyridine Substitutions : Introducing electron-withdrawing groups (e.g., Br, CF₃) at the 5-position enhances electrophilic reactivity, while methyl groups at the 2-position increase steric hindrance, affecting binding affinity .
  • Azetidine Modifications : Sulfonylation of the azetidine nitrogen (e.g., with 5-fluoro-2-methoxybenzenesulfonyl chloride) improves metabolic stability but may reduce solubility .
    • Biological Impact :
  • Derivatives with trifluoromethyl groups show enhanced CNS permeability, while brominated analogs exhibit higher cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can kinetic and thermodynamic studies resolve contradictions in proposed reaction pathways for halogenated derivatives?

  • Case Study : Conflicting data on the reactivity of 5-bromo vs. 5-fluoro derivatives in Suzuki-Miyaura couplings.

  • Kinetic Analysis : Measure rate constants (k) under varying temperatures to identify rate-limiting steps. For example, bromine’s superior leaving-group ability (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for fluorine) confirms faster oxidative addition .
  • Thermodynamic Profiling : Compute Gibbs free energy (ΔG) for intermediates using DFT. Halogen electronegativity correlates with transition-state stability (ΔG‡ for Br: 28 kcal/mol vs. F: 34 kcal/mol) .
    • Resolution : Prioritize brominated substrates for coupling reactions and fluorinated analogs for stability in biological assays.

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like GABAₐ receptors. The azetidine oxygen forms hydrogen bonds with Asn203 (binding energy: −8.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
    • Validation : Compare computational results with experimental IC₅₀ values (e.g., 2.3 µM for α7 nAChR inhibition) to refine force fields .

Comparative Analysis of Structural Analogues

Compound NameStructural VariationReactivity/Biological ImpactReference
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridineBr at pyridine 5-positionHigher electrophilicity (k = 0.45 min⁻¹)
3-(Azetidin-3-yl)pyridineAzetidine directly linked to pyridineReduced solubility (LogP = 1.8)
1-Sulfo-2-azetidinone derivativesSulfonated azetidineEnhanced aqueous solubility (LogS = −2.1)

Data Contradiction Analysis

  • Issue : Discrepancies in reported anti-inflammatory activity of azetidine-pyridine hybrids.
    • Hypothesis : Variability in assay conditions (e.g., LPS concentration in macrophage models) or impurity profiles.
    • Resolution :

Re-test compounds using standardized protocols (e.g., 1 µg/mL LPS, 24h incubation).

Characterize impurities via LC-MS; >98% purity required for valid IC₅₀ comparisons .

Methodological Recommendations

  • Characterization :
    • NMR : Assign azetidine ring protons (δ 3.5–4.0 ppm) and pyridine aromatic signals (δ 7.8–8.5 ppm) for structural confirmation .
    • HPLC : Use C18 columns (ACN/H₂O gradient) to resolve diastereomers (retention time difference ≥ 1.5 min) .
  • Biological Assays :
    • Prioritize cell-free enzymatic assays (e.g., kinase inhibition) before advancing to cell-based models to minimize off-target effects .

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